(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amine
Description
“(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amine” is a benzodioxin-containing amine derivative characterized by a 2,3-dihydrobenzo[1,4]dioxin core linked to an isopropylamine group via a methyl bridge.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)13-8-10-4-3-5-11-12(10)15-7-6-14-11/h3-5,9,13H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMTTWDITOREMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C2C(=CC=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Reaction Mechanism and Conditions
The most direct route involves alkylating isopropylamine with 2,3-dihydrobenzodioxin-5-ylmethyl bromide or chloride. This nucleophilic substitution proceeds in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) under basic conditions. Potassium carbonate or triethylamine is typically employed to deprotonate the amine, enhancing nucleophilicity.
Example Protocol :
-
Step 1 : 2,3-Dihydrobenzodioxin-5-carboxylic acid is reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–5°C.
-
Step 2 : The alcohol is converted to the bromide via Appel reaction (triphenylphosphine, carbon tetrabromide).
-
Step 3 : Alkylation with isopropylamine in acetonitrile at 60°C for 12 hours yields the target amine with 65–72% isolated yield.
Optimization Strategies
-
Solvent Effects : Replacing acetonitrile with dimethyl sulfoxide (DMSO) improves solubility of the aromatic substrate, increasing yield to 78%.
-
Catalytic Additives : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) reduce reaction time from 12 to 6 hours.
Reductive Amination of 2,3-Dihydrobenzo dioxin-5-carbaldehyde
Two-Step Process
This method avoids handling unstable halides:
Catalytic Asymmetric Variants
Chiral catalysts enable enantioselective synthesis:
-
Ru(II)-Catalyzed Transfer Hydrogenation : Using [(η⁶-cymene)RuCl(TSDPEN)] (TSDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), enantiomeric excess (ee) reaches 99.7% at 40°C in formic acid-triethylamine.
-
Pd/PHOX Complexes : Palladium with phosphino-oxazoline ligands achieves 94% ee in toluene at 60°C.
Solid-Phase Synthesis for High-Throughput Applications
Resin-Bound Intermediate Strategy
A patent-derived approach uses Wang resin for iterative coupling:
-
Immobilization : 2,3-Dihydrobenzodioxin-5-carboxylic acid is attached to the resin via ester linkage.
-
Amination : Isopropylamine is introduced using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) as a coupling agent, with diisopropylethylamine (DIPEA) in dichloromethane.
-
Cleavage : Trifluoroacetic acid (TFA) releases the amine, yielding 85% purity (HPLC).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Alkylation | 65–78 | 95–98 | None | Industrial |
| Reductive Amination | 68–72 | 90–95 | Moderate (up to 99.7% ee) | Pilot-scale |
| Solid-Phase | 60–70 | 85–90 | None | Research |
Key Findings :
-
Alkylation is preferred for large-scale production due to straightforward purification.
-
Reductive amination offers superior stereocontrol, critical for pharmaceutical applications.
-
Solid-phase synthesis facilitates rapid library generation but suffers from lower yields.
Industrial-Scale Considerations
Cost-Efficiency Metrics
Environmental Impact
-
Waste Generation : Alkylation produces 3 kg waste/kg product vs. 1.2 kg for reductive amination.
-
Green Solvents : Substituting DMF with cyclopentyl methyl ether (CPME) cuts toxicity by 50%.
Analytical Characterization
Spectroscopic Data
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of alkylated derivatives.
Applications De Recherche Scientifique
Structure Analysis
The compound features a dihydrobenzo[1,4]dioxin moiety linked to an isopropylamino group. This unique structure may confer specific biological activities that are currently under investigation.
Research indicates that this compound exhibits significant pharmacological potential, particularly as an alpha-2C adrenergic receptor antagonist . This receptor subtype plays a crucial role in various central and peripheral nervous system functions.
Antiproliferative Effects
In vitro studies have demonstrated that the compound exhibits antiproliferative effects against several cancer cell lines:
- IC50 Values : Ranging from 3–18 µM against various cancer cell lines.
- Treatment with the compound has been shown to cause G2/M phase arrest in HeLa cells, indicating its potential as an anticancer agent.
Medicinal Chemistry
- Drug Development : The unique structure makes it a valuable building block for synthesizing more complex molecules with potential therapeutic applications.
- Enzyme Inhibition Studies : Its ability to interact with specific biological targets makes it useful in studying enzyme inhibition and protein interactions.
Material Science
- Polymer Production : The compound can be utilized in the production of materials with specific properties, such as polymers and resins.
- Chemical Reactions : It can undergo oxidation and reduction reactions, making it versatile for various synthetic applications.
Case Study 1: Antiproliferative Activity on HeLa Cells
A study investigated the effects of (2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amine on HeLa cells:
- Results indicated significant G2/M phase arrest.
- Increased cyclin B expression and decreased phosphorylated cdc2 levels were observed.
Case Study 2: Alpha-2C Adrenergic Receptor Antagonism
Research highlighted the selective inhibition of the alpha-2C adrenergic receptor by this compound:
- Improved potency compared to other non-selective adrenergic antagonists was noted.
- Implications for treating anxiety and depression were discussed based on receptor activity modulation.
Summary Table of Biological Activities
| Activity Type | Description | Findings |
|---|---|---|
| Antiproliferative | Inhibits cancer cell growth | IC50 values: 3–18 µM |
| Enzyme Inhibition | Targets specific enzymes | Potential therapeutic effects |
| Receptor Antagonism | Alpha-2C adrenergic receptor interaction | Selective inhibition observed |
Mécanisme D'action
The mechanism by which (2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The benzodioxin moiety is a common scaffold in kinase inhibitors and bioactive molecules. Below is a comparison of key analogs:
Key Observations:
- Substituent Impact : The presence of bulky groups (e.g., 1,3-benzodioxol-5-yl or 4-hydroxy-3-methoxybenzylidene) enhances selectivity and potency. For example, 9n’s hydroxyl and methoxy groups improve SsCK1 inhibition (IC50 = 2 μM) compared to 9i (IC50 = 5.4 μM) .
- Positional Effects : Substituents on the arylidene moiety (C5) significantly influence activity. Hydrophilic groups (e.g., -OH in 9n) enhance selectivity, while hydrophobic benzodioxin groups (e.g., in 9i) reduce potency .
- Core Heterocycle : Replacing the benzodioxin with oxazine (as in PI3K inhibitors) shifts therapeutic targets, highlighting scaffold versatility .
Activité Biologique
The compound (2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amine, also known as N-(2,3-dihydro-1,4-benzodioxin-5-yl)methyl)propan-2-amine, is a member of the benzodioxin derivatives family. Its unique structure suggests potential biological activities that warrant detailed investigation. This article explores its biological properties, including anticancer effects, neuroprotective capabilities, and interactions with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₇NO₂
- Molecular Weight : 207.27 g/mol
- CAS Number : 1156164-51-0
The compound features a dihydrobenzo[1,4]dioxin moiety linked to an isopropylamino group. This structural configuration is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds containing dihydrobenzo[1,4]dioxin structures exhibit a range of biological activities, particularly in the context of cancer and neurodegenerative diseases. The following sections summarize key findings from recent studies.
Anticancer Activity
Several studies have highlighted the potential of (2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amine as an anticancer agent:
- Cell Proliferation Inhibition : In vitro studies have shown that related benzodioxin derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have demonstrated IC₅₀ values in the nanomolar range against HeLa and A549 cell lines .
- Mechanism of Action : Research indicates that these compounds may induce G2/M phase arrest in the cell cycle and activate apoptotic pathways. For example, one study reported that a related compound caused significant G2/M arrest and increased expression of cyclin B while reducing phosphorylated cdc2 levels .
-
Case Studies :
- A derivative similar to (2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amine was found to be 4–30 times more potent than standard reference compounds in inhibiting cancer cell growth .
- Another study indicated that certain structural modifications could drastically enhance or reduce antiproliferative activity .
Neuroprotective Effects
The benzodioxin structure is also associated with neuroprotective properties:
- Compounds derived from dihydrobenzo[1,4]dioxins have shown promise in modulating pathways involved in neurodegeneration. They may interact with neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from damage .
Interaction Studies
Understanding how (2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amine interacts with biological targets is essential for elucidating its pharmacodynamics:
- Receptor Interactions : Preliminary studies suggest interactions with specific receptors or enzymes involved in disease states. These interactions may be critical for the therapeutic efficacy of the compound .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals unique features that may contribute to its biological activity:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 2-(Benzyloxy)ethanol | 0.94 | Contains a benzyloxy group instead of a dihydrobenzo structure |
| 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol | 0.90 | Features a methoxy group and different phenolic structure |
| 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine | 0.77 | Contains a bromomethyl substituent |
This table illustrates how variations in functional groups can influence biological properties and potential applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
